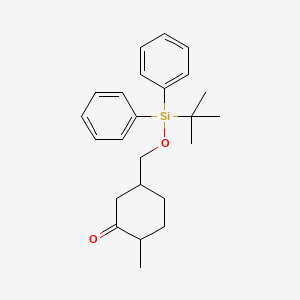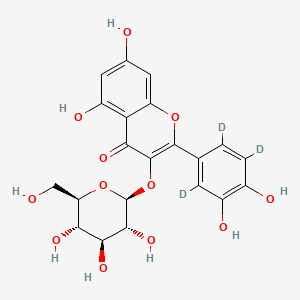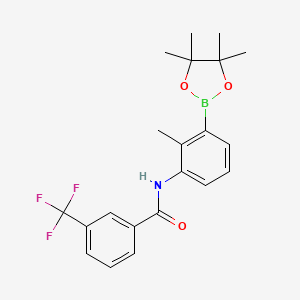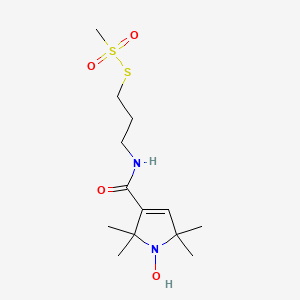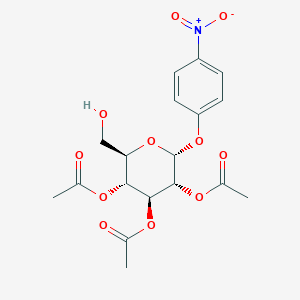
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Cresol beta-D-Glucuronide: is a glucuronide conjugate of o-cresol, a type of phenolic compound. This compound is formed through the process of glucuronidation, where o-cresol is conjugated with glucuronic acid. It is commonly used as a reference standard in research to identify and quantify the presence of o-cresol metabolites in biological samples, aiding in the understanding of xenobiotic metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol beta-D-Glucuronide can be achieved through enzymatic methods. One approach involves using liver microsomes containing UDP-glucuronosyltransferases (UGTs) from Aroclor 1254-induced rats. The reaction conditions typically involve the incubation of o-cresol with UDP-glucuronic acid in the presence of UGTs, resulting in the formation of o-Cresol beta-D-Glucuronide.
Industrial Production Methods: While specific industrial production methods for o-Cresol beta-D-Glucuronide are not widely documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant UGTs and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: o-Cresol beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release o-cresol and glucuronic acid. This reaction is catalyzed by beta-glucuronidase enzymes.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzymes are commonly used to catalyze the hydrolysis of o-Cresol beta-D-Glucuronide. The reaction conditions typically involve an aqueous buffer solution at a physiological pH and temperature.
Oxidation and Reduction: While o-Cresol beta-D-Glucuronide itself is not commonly subjected to oxidation or reduction reactions, its parent compound, o-cresol, can undergo such reactions. For example, o-cresol can be oxidized to form o-quinone or reduced to form o-cresol derivatives.
Major Products Formed:
Hydrolysis: The major products formed from the hydrolysis of o-Cresol beta-D-Glucuronide are o-cresol and glucuronic acid.
科学研究应用
Chemistry: o-Cresol beta-D-Glucuronide is used as a reference standard in analytical chemistry to identify and quantify o-cresol metabolites in biological samples. This is particularly important in studies related to xenobiotic metabolism and environmental analysis .
Biology: In biological research, o-Cresol beta-D-Glucuronide is used to study the metabolic pathways of phenolic compounds and their conjugation with glucuronic acid. It helps in understanding the detoxification processes in the liver and other tissues.
Medicine: o-Cresol beta-D-Glucuronide is used in pharmacokinetic studies to investigate the metabolism and excretion of drugs that undergo glucuronidation. It serves as a biomarker for exposure to o-cresol and related compounds.
Industry: In the industrial sector, o-Cresol beta-D-Glucuronide is used in the development and validation of analytical methods for environmental monitoring and quality control of products containing phenolic compounds.
作用机制
The mechanism of action of o-Cresol beta-D-Glucuronide involves its formation through the conjugation of o-cresol with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and other tissues. The resulting glucuronide conjugate is more water-soluble than the parent compound, facilitating its excretion from the body.
Molecular Targets and Pathways:
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation of o-cresol with glucuronic acid.
Beta-glucuronidase: This enzyme catalyzes the hydrolysis of o-Cresol beta-D-Glucuronide, releasing o-cresol and glucuronic acid.
相似化合物的比较
p-Cresol beta-D-Glucuronide: Similar to o-Cresol beta-D-Glucuronide, this compound is a glucuronide conjugate of p-cresol and is used in similar research applications.
m-Cresol beta-D-Glucuronide: This is another isomeric form of cresol glucuronide, with the methyl group positioned differently on the benzene ring.
Uniqueness: o-Cresol beta-D-Glucuronide is unique in its specific structure and the position of the methyl group on the benzene ring. This structural difference can influence its metabolic pathways, reactivity, and applications in research and industry.
属性
分子式 |
C13H16O7 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13-/m0/s1 |
InChI 键 |
UPSZSICMSBXXRN-JPYZYGQNSA-N |
手性 SMILES |
CC1=CC=CC=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


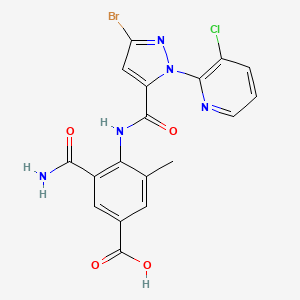
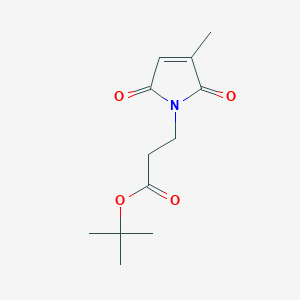
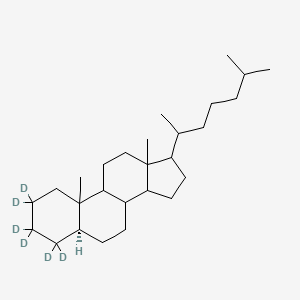

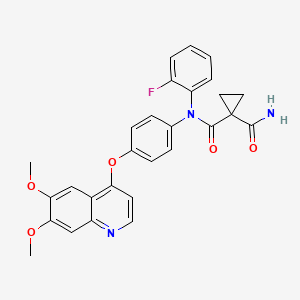
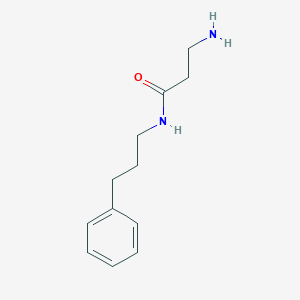

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
